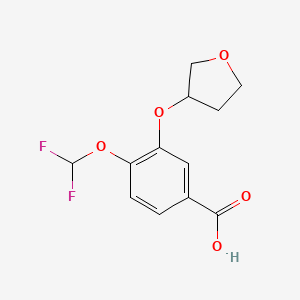

4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid

Description

4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid is a fluorinated benzoic acid derivative characterized by two key substituents:

- Difluoromethoxy group (-OCF₂H) at position 4 of the benzene ring.

- Tetrahydrofuran-3-yl oxy group (a cyclic ether substituent) at position 3.

The compound’s structure combines fluorinated and oxygen-rich moieties, which are common in pharmaceuticals and agrochemicals to enhance metabolic stability, bioavailability, and target binding .

Properties

IUPAC Name |

4-(difluoromethoxy)-3-(oxolan-3-yloxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O5/c13-12(14)19-9-2-1-7(11(15)16)5-10(9)18-8-3-4-17-6-8/h1-2,5,8,12H,3-4,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWUELDRDAAQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC(=C2)C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Difluoromethoxy Group: This can be achieved through the reaction of a suitable precursor with difluoromethylating agents under controlled conditions.

Introduction of the Tetrahydrofuran-3-yl Group: This step involves the reaction of the intermediate with tetrahydrofuran derivatives, often using catalysts to facilitate the reaction.

Final Assembly: The final step involves coupling the intermediate compounds to form the desired benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound has been investigated for its potential as a therapeutic agent. Its structural features, including the difluoromethoxy group and tetrahydrofuran moiety, suggest it may interact effectively with biological targets. Research indicates that compounds with similar structures have been used to develop drugs for treating respiratory conditions, such as asthma and chronic obstructive pulmonary disease (COPD). For instance, compounds that mimic the action of beta agonists are being explored for their efficacy in managing obstructive pulmonary diseases .

Case Study:

A notable study examined the effects of related compounds on respiratory function in animal models. The findings demonstrated that these compounds could enhance bronchodilation and reduce airway inflammation, suggesting potential applications in treating asthma and COPD . The specific role of the difluoromethoxy group in enhancing bioactivity was highlighted, emphasizing the importance of structural modifications in drug design.

Anti-inflammatory Properties:

Research has indicated that derivatives of benzoic acid can exhibit anti-inflammatory effects. The incorporation of a tetrahydrofuran ring may enhance the compound's ability to modulate inflammatory pathways. This has significant implications for developing treatments for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Case Study:

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines in cultured human cells. This suggests that 4-(difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid may have similar properties, warranting further investigation into its mechanism of action and therapeutic potential .

Synthesis and Chemical Properties

Synthetic Pathways:

The synthesis of this compound can be achieved through various chemical reactions involving fluorinated intermediates. The strategic incorporation of fluorine atoms is known to enhance the pharmacokinetic properties of organic compounds, making them more suitable for drug development.

Table 1: Synthetic Pathways Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Difluoromethoxybenzene + Tetrahydrofuran | Formation of ether linkage |

| 2 | Acid Catalysis | Benzoic Acid + Fluorinated Reagent | Formation of benzoic acid derivative |

| 3 | Purification | Crystallization | Pure compound |

Mechanism of Action

The mechanism by which 4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely but often include key metabolic enzymes and signaling pathways.

Comparison with Similar Compounds

Substituent Analysis and Key Differences

The table below compares the target compound with analogs sharing fluorinated or ether-based substituents:

Physicochemical and Functional Insights

Difluoromethoxy groups (-OCF₂H) are less lipophilic than trifluoromethyl (-CF₃) but more stable metabolically than non-fluorinated ethers .

Electronic Effects :

- The tetrahydrofuran ring may donate electron density via its oxygen lone pairs, slightly activating the benzene ring toward electrophilic substitution.

- In contrast, pyridinyloxy substituents (e.g., in ) withdraw electron density, increasing the benzoic acid’s acidity (lower pKa).

Tetrahydrofuran derivatives (e.g., ) are common in drug design for their conformational rigidity and ability to mimic carbohydrate structures.

Stability Challenges :

- Hydrolytic Sensitivity : The ether linkage in the tetrahydrofuran group may be susceptible to acidic or enzymatic hydrolysis, requiring formulation optimization.

- Oxidative Degradation : Fluorinated groups generally resist oxidation, but the tetrahydrofuran ring’s secondary alcohol (if present) could oxidize under harsh conditions.

Biological Activity

4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid, with the CAS number 171802-62-3, is a benzoic acid derivative characterized by its unique difluoromethoxy and tetrahydrofuran moieties. This compound has garnered attention due to its potential biological activities, which include effects on protein degradation systems and various therapeutic applications.

- Molecular Formula : C12H12F2O5

- Molecular Weight : 270.22 g/mol

- Structure : The compound features a benzoic acid core substituted with a difluoromethoxy group and an ether linkage to a tetrahydrofuran ring.

Biological Activity Overview

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant biological activities:

- Protein Degradation Modulation :

- Inhibition of Enzymatic Activity :

Study 1: Proteasome and Cathepsin Activation

A study evaluated the effects of benzoic acid derivatives on proteasomal chymotrypsin-like (CT-L) and caspase-like (C-L) activities in human foreskin fibroblasts. The results indicated that compounds similar to this compound significantly activated these pathways, suggesting potential applications in anti-aging therapies .

| Compound | CT-L Activity Increase (%) | C-L Activity Increase (%) |

|---|---|---|

| Compound A | 467.3 ± 3.9 | Significant |

| Compound B | Moderate | Low |

| This compound | Potentially high | TBD |

Study 2: Antimicrobial Properties

In another investigation, various benzoic acid derivatives were tested for antimicrobial properties. While specific data on this compound is limited, related compounds exhibited significant antibacterial and antifungal activities, indicating a promising avenue for further research .

The biological activity of this compound is hypothesized to involve:

- Binding to Enzymes : The difluoromethoxy group may enhance binding affinity to target enzymes involved in protein degradation.

- Modulation of Cellular Pathways : By influencing the UPP and ALP pathways, this compound could help maintain cellular homeostasis and combat age-related decline in proteostasis.

Q & A

Q. What are the established synthetic routes for 4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid, and what are their key challenges?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the benzoic acid core. For example, introducing difluoromethoxy groups via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) under anhydrous conditions .

- Step 2 : Etherification at the 3-position with tetrahydrofuran-3-ol derivatives, often employing Mitsunobu or Williamson ether synthesis protocols.

- Key Challenges :

- Steric hindrance from the tetrahydrofuran-3-yl group may reduce reaction yields.

- Sensitivity of the difluoromethoxy group to hydrolysis requires inert atmospheres (e.g., N₂) and anhydrous solvents .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Purity Analysis :

- HPLC with UV detection (λ = 210–260 nm) using C18 columns and acetonitrile/water mobile phases. Purity thresholds >95% are standard for research-grade material .

- Elemental Analysis (EA) to verify C, H, F, and O composition.

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the difluoromethoxy (-OCF₂H) triplet at δ ~6.0–6.5 ppm (¹H) and δ ~115–120 ppm (¹⁹F-coupled ¹³C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M−H]⁻ or [M+Na]⁺ peaks .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH).

- Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months).

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy)?

- Methodological Answer :

- Assay Optimization :

- Validate target binding using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).

- Control for interference from impurities (e.g., residual boronic acids from synthesis) .

- Structural-Activity Relationship (SAR) Analysis :

- Compare analogues (e.g., 3-(cyclopropylmethoxy) derivatives) to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model the compound’s binding to CYP3A4 or CYP2D6 active sites.

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).

- Metabolite Prediction : Tools like MetaSite identify potential oxidation sites (e.g., benzylic or tetrahydrofuran positions) .

Q. What experimental designs address poor aqueous solubility in preclinical studies?

- Methodological Answer :

- Formulation Strategies :

- Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.

- Prepare sodium salts via carboxylate deprotonation (pH > pKa ~2.5–3.0) .

- Prodrug Synthesis :

- Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .

Q. How do researchers differentiate between the compound’s anti-inflammatory and anticancer mechanisms?

- Methodological Answer :

- Pathway-Specific Assays :

- NF-κB Inhibition : Measure TNF-α suppression in macrophages (anti-inflammatory).

- Apoptosis Induction : Quantify caspase-3/7 activation in cancer cell lines (e.g., HeLa) .

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .

Data Contradiction Analysis

Q. Why might in vitro activity fail to translate to in vivo models?

- Methodological Answer :

- Pharmacokinetic Factors :

- Evaluate bioavailability via plasma concentration-time profiles. Low AUC may indicate rapid clearance.

- Metabolic Instability :

- Incubate with liver microsomes to identify metabolic hotspots (e.g., tetrahydrofuran ring oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.